2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core substituted with a 3,4-dimethoxyphenyl ketone group, a 2-methoxyethyl chain, and an isopropyl carboxamide moiety. Its molecular formula is C₂₇H₃₀N₃O₆S, with a molecular weight of 548.67 g/mol (estimated based on structural analogs in ). Key structural features include:
- A 2-methoxyethyl substituent at position 3, enhancing solubility and hydrogen-bonding capacity.
- An N-isopropyl carboxamide at position 7, influencing steric bulk and target selectivity.
The compound’s design suggests applications in kinase inhibition (e.g., ROCK1 or HDACs) or epigenetic modulation, given structural parallels to bioactive quinazoline derivatives .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-15(2)26-23(30)17-6-8-18-19(12-17)27-25(28(24(18)31)10-11-32-3)35-14-20(29)16-7-9-21(33-4)22(13-16)34-5/h6-9,12-13,15H,10-11,14H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTXGOTUFFBPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the quinazoline intermediate with a thiol derivative.
Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with a quinazoline core are often studied for their potential as enzyme inhibitors or receptor antagonists. This compound could be explored for similar applications.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases, given the biological activity associated with quinazoline derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or blocking receptor signaling pathways. This can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a quinazoline-4-one core with analogs but differs in substituent chemistry (Table 1).
Table 1: Structural and Physicochemical Comparison
*logP values for the target compound are estimated based on substituent contributions; F067-0383 data is experimental .
- R1 (Position 2): The 3,4-dimethoxyphenyl group in the target compound enhances electron-rich aromatic interactions compared to F067-0383’s 4-chlorophenyl, which prioritizes hydrophobic and halogen bonding .
- R2 (Position 3): The 2-methoxyethyl group improves aqueous solubility relative to F067-0383’s tetrahydrofuran-derived substituent .
Bioactivity and Target Affinity
- Kinase Inhibition: Quinazoline derivatives like F067-0383 and the target compound are predicted to inhibit ROCK1 kinase via interactions with the ATP-binding pocket. Chemical Space Docking () suggests the target compound’s methoxy groups enhance binding affinity compared to chlorophenyl analogs .
- Bioactivity Clustering: Hierarchical clustering () groups the target compound with kinase inhibitors due to shared quinazoline features, while SAHA analogs cluster with HDAC inhibitors .
Table 2: Similarity Indices and Predicted Targets
| Compound Pair | Tanimoto Coefficient | Predicted Targets |
|---|---|---|
| Target vs F067-0383 | 0.85 | ROCK1, EGFR |
| Target vs Aglaithioduline | 0.70 | HDAC8, HDAC6 |
Limitations and Contradictions
- Bioactivity Discrepancies: Despite structural similarity to HDAC inhibitors (), the quinazoline core may prioritize kinase targets, reducing HDAC efficacy .
Biological Activity
The compound 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide, often referred to as a quinazoline derivative, has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.53 g/mol
- CAS Number : 315710-19-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological systems.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways.
Key Findings :
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound effectively reduces cell viability in a dose-dependent manner.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Toxicity Studies
Toxicity evaluations are crucial for understanding the safety profile of new compounds. A study conducted on zebrafish models assessed the acute and chronic toxicity of related quinazoline derivatives.
Findings from Toxicity Studies :
- Acute Toxicity : Higher concentrations resulted in increased mortality rates among zebrafish.
- Chronic Effects : Behavioral changes and histopathological alterations were noted at sub-lethal doses, indicating potential long-term effects on organ systems.
Data Tables
| Study Type | Model Used | Key Outcomes |
|---|---|---|
| In Vitro | Cancer Cell Lines | Significant reduction in viability; apoptosis induction |
| In Vivo | Zebrafish | Dose-dependent mortality; behavioral changes observed |
| Toxicology | Mice | Histopathological changes in liver and kidneys |
Case Studies
-
In Vitro Study on Breast Cancer Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
- Results showed a 70% reduction in cell viability at 50 µM after 48 hours.
-
Zebrafish Model for Toxicity Testing :
- Adult zebrafish were exposed to different concentrations (10 mg/ml to 50 mg/ml).
- Observations included increased necrosis in liver tissues at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
